Doxofylline Impurity 1

Vue d'ensemble

Description

Doxofylline Impurity 1 is a chemical compound that is commonly used in pharmaceutical research and development . It is a byproduct of the synthesis of doxofylline, which is a medication used to treat respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

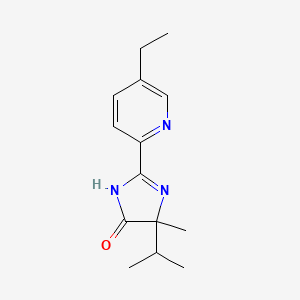

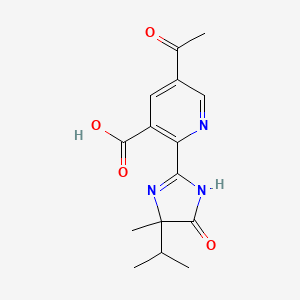

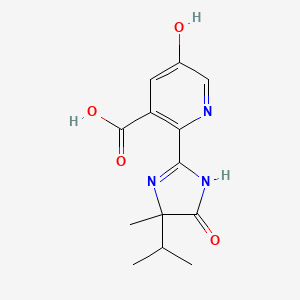

Doxofylline Impurity 1 is used in the pharmaceutical industry as a reference standard for the analysis of doxofylline and its related compounds . It is also used as a starting material for the synthesis of other pharmaceutical compounds .Molecular Structure Analysis

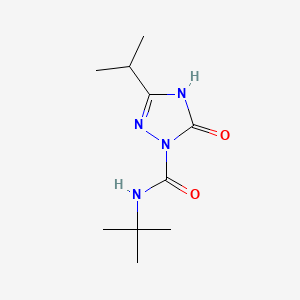

The molecular formula for Doxofylline Impurity 1 is C10H16N4O3 . It is an impurity of Theophyline, a xanthine derivative with diuretic, cardiac stimulant, and smooth muscle relaxant activities .Chemical Reactions Analysis

The chemical structure of Doxofylline and its impurities, including Doxofylline Impurity 1, can be analyzed using methods such as HPLC-MS/MS and nuclear magnetic resonance .Physical And Chemical Properties Analysis

Doxofylline Impurity 1 has a molecular weight of 240.26 g/mol . It is a white crystalline solid that is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol .Applications De Recherche Scientifique

Therapeutic Drug Monitoring in Children

Doxofylline Impurity 1 has been used in the development of a highly sensitive and stability indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Doxofylline and its metabolites in plasma . This method has been adapted for therapeutic drug monitoring in children, providing valuable data for personalized treatment plans .

2. Treatment of Asthma and Chronic Obstructive Pulmonary Diseases (COPD) Doxofylline, a novel methylxanthine derivative, is used in the treatment of asthma and Chronic Obstructive Pulmonary Diseases (COPD) . As an impurity of Doxofylline, Doxofylline Impurity 1 plays a role in the effectiveness and safety of this treatment.

Interaction with Human Lysozyme

Research has been conducted to study the interaction of Doxofylline with human lysozyme using multiple spectroscopic and computational methods . The results indicated a moderate binding affinity between Doxofylline and lysozyme, which could have implications for understanding the drug’s behavior in the human body .

Development of UV-Spectrophotometric Method

Doxofylline Impurity 1 has been used in the development and validation of a UV-Spectrophotometric method for the estimation of Doxofylline in bulk and tablets . This method can be used for quality control in pharmaceutical manufacturing.

Study of Drug-Protein Binding

The binding affinity and flexibility of lysozyme upon complexation with Doxofylline have been revealed via molecular docking and molecular dynamic (MD) simulations . This study provides insights into the drug-protein binding mechanism, which is crucial for understanding the pharmacokinetics and pharmacodynamics of the drug .

Investigation of Drug Metabolism

Doxofylline Impurity 1, as a metabolite of Doxofylline, can be used to study the drug’s metabolism. Understanding how the drug is metabolized in the body can help optimize dosage and reduce potential side effects .

Mécanisme D'action

- Doxofylline Impurity 1 is a methylxanthine derivative, similar to doxofylline, which is used in the treatment of chronic obstructive pulmonary disease (COPD), bronchial asthma, and pulmonary disease with a spastic bronchial component .

Target of Action

Mode of Action

Its safety profile and efficacy make it a valuable option for managing respiratory conditions . 🌿🫁

Orientations Futures

Doxofylline, from which Doxofylline Impurity 1 is derived, has shown similar efficacy to theophylline but with significantly fewer side effects in animal and human studies . Future research could investigate the use of Doxofylline and its impurities, including Doxofylline Impurity 1, in the treatment of respiratory disorders .

Propriétés

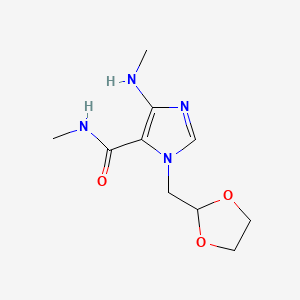

IUPAC Name |

3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNGFFZEKHUMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.